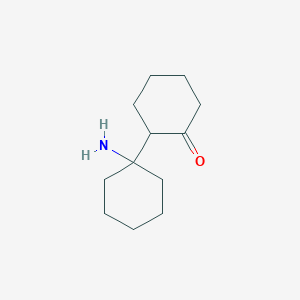

1'-Amino-1,1'-bi(cyclohexyl)-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

2-(1-aminocyclohexyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H21NO/c13-12(8-4-1-5-9-12)10-6-2-3-7-11(10)14/h10H,1-9,13H2 |

InChI Key |

BIZJPDCHNWABJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2CCCCC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 1,1 Bi Cyclohexyl 2 One

Retrosynthetic Analysis Strategies for the Bicyclic Amino Ketone Architecture

A retrosynthetic analysis of 1'-Amino-1,1'-bi(cyclohexyl)-2-one reveals several potential bond disconnections that suggest different forward synthetic strategies. The primary disconnections are at the C1-C1' bond linking the two cyclohexane (B81311) rings, and the C-N and C=O bonds of the functional groups.

Disconnection of the C1-C1' bond: This approach suggests the coupling of two suitably functionalized cyclohexane precursors. One precursor would contain the ketone functionality (or a precursor to it), and the other would bear the amino group (or a precursor). This leads to a convergent synthesis.

Disconnection of the C-N and C=O bonds: This strategy involves first constructing the 1,1'-bi(cyclohexyl) core and then introducing the ketone and amino functionalities in a regioselective manner. This points towards a linear or divergent synthesis where functional group interconversions are key.

A plausible retrosynthetic pathway is illustrated below:

Image depicting a possible retrosynthetic breakdown of the target molecule.

Image depicting a possible retrosynthetic breakdown of the target molecule.This analysis highlights the key challenges: the formation of the sterically hindered C1-C1' bond and the regioselective installation of the ketone at C2 and the amino group at C1'.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the core structure with the required functionalities in a minimal number of steps.

The formation of the 1,1'-bi(cyclohexyl) skeleton is a critical step. Several methods can be envisaged for this transformation:

Reductive Coupling of Cyclohexanone (B45756): The reductive coupling of cyclohexanone can lead to the formation of 1,1'-bi(cyclohexyl)-1,1'-diol, which can be subsequently deoxygenated to form the 1,1'-bi(cyclohexyl) core.

Grignard Reaction: The reaction of a cyclohexyl Grignard reagent with cyclohexanone would yield 1-cyclohexylcyclohexan-1-ol. nih.gov This alcohol can then be a precursor for further functionalization or deoxygenation.

Lewis Acid-Mediated Alkylation: A reported synthesis of (1,1'-Bicyclohexyl)-2-one involves the Lewis acid-mediated alkylation between 1,1-bis(ethylsulfanyl)cyclohexane and 1-trimethylsilyloxycyclohexene. nih.govresearchgate.net This directly provides a ketone-functionalized bicyclohexyl (B1666981) system.

| Method | Starting Materials | Intermediate/Product | Reference |

| Grignard Reaction | Cyclohexylmagnesium bromide, Cyclohexanone | [1,1'-Bicyclohexyl]-1-ol | nih.gov |

| Lewis Acid-Mediated Alkylation | 1,1-bis(ethylsulfanyl)cyclohexane, 1-trimethylsilyloxycyclohexene | 1'-(Ethylsulfanyl)-1,1'-bi(cyclohexyl)-2-one | nih.govresearchgate.net |

This table summarizes potential methods for forming the 1,1'-bi(cyclohexyl) core.

Assuming the 1,1'-bi(cyclohexyl) core is synthesized first, the subsequent introduction of the ketone and amino groups must be carefully controlled.

The synthesis of (1,1'-Bicyclohexyl)-2-one has been documented, providing a direct precursor to the target molecule. ontosight.ai The challenge then becomes the regioselective amination of this ketone.

Reductive Amination: A possible route is the reductive amination of (1,1'-Bicyclohexyl)-2-one. However, this would typically place the amino group at the 2-position, yielding 2-amino-1,1'-bi(cyclohexyl). To achieve the desired 1'-amino isomer, a different strategy is required.

Functionalization of the Second Ring: Starting with (1,1'-Bicyclohexyl)-2-one, the introduction of a functional group on the second ring at the 1'-position is necessary. This could potentially be achieved through radical halogenation followed by nucleophilic substitution with an amine or an amine equivalent. However, controlling the regioselectivity of the halogenation on the unsubstituted ring in the presence of the ketone would be a significant challenge.

Multi-Step Synthesis Pathways

Multi-step pathways offer greater flexibility in controlling the final structure of the molecule.

Convergent Strategy: A convergent approach would involve the synthesis of two separate cyclohexyl rings, one with a ketone precursor and the other with an amino precursor. For instance, a cyclohexanone derivative could be coupled with a 1-aminocyclohexane derivative. The coupling reaction would be the key step, potentially a variation of a cross-coupling reaction.

Divergent Strategy: A divergent synthesis would start from a common intermediate, such as 1,1'-bi(cyclohexyl) or (1,1'-Bicyclohexyl)-2-one. ontosight.ai From this common starting point, different reaction pathways would be followed to introduce the required functionalities. For example, starting with (1,1'-Bicyclohexyl)-2-one, one could attempt to introduce a leaving group at the 1'-position of the second ring, which could then be displaced by an amino group.

A plausible multi-step sequence starting from a known precursor is outlined below:

Synthesis of (1,1'-Bicyclohexyl)-2-one: This can be achieved via methods such as the Lewis acid-mediated alkylation. nih.govresearchgate.net

Introduction of a Functional Handle: The next crucial step is the introduction of a functional group on the second ring that can be converted to an amine. This could involve:

Allylic Bromination/Oxidation: If an unsaturated precursor like 3-cyclohexylcyclohex-1-ene is used, allylic bromination followed by substitution could be an option. guidechem.com

Remote Functionalization: Advanced radical-based methodologies could potentially be employed to functionalize the C-H bond at the 1'-position.

Conversion to the Amino Group: Once a suitable functional group (e.g., a halide, an azide, or a nitro group) is in place at the 1'-position, it can be converted to the primary amine via standard transformations such as nucleophilic substitution, reduction of an azide, or reduction of a nitro group.

The successful synthesis of this compound would likely require a carefully orchestrated sequence of these transformations, with particular attention paid to the regiochemical outcome of each step. The steric hindrance around the 1 and 1' positions would be a persistent challenge throughout any proposed synthetic route.

Catalytic Synthesis Methodologies

The efficient synthesis of this compound hinges on powerful catalytic methods. These approaches offer advantages in terms of selectivity, efficiency, and sustainability over classical stoichiometric reactions. The subsequent sections will delve into transition metal-catalyzed, organocatalytic, and biocatalytic strategies for the construction of this target molecule.

The formation of the C-C bond connecting the two cyclohexyl rings is a critical step in the synthesis of the 1,1'-bi(cyclohexyl) scaffold. Transition metal-catalyzed cross-coupling reactions are powerful tools for forging such bonds. While direct coupling of two sp³-hybridized carbon centers can be challenging, significant progress has been made in this area.

A plausible strategy for constructing the bi(cyclohexyl) core of this compound involves the coupling of a suitable cyclohexyl-metal species with a cyclohexyl electrophile. For instance, a Negishi-type coupling could be employed, where a cyclohexylzinc reagent is coupled with a cyclohexyl halide or triflate in the presence of a palladium or nickel catalyst. The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for achieving high yields and selectivities.

Another approach is the Suzuki-Miyaura coupling, which would involve the reaction of a cyclohexylboronic acid or its derivative with a cyclohexyl halide. The development of catalysts that are effective for the coupling of secondary alkyl boron compounds has expanded the scope of this reaction to include sterically hindered substrates like cyclohexyl systems.

Recent research has highlighted the use of photoredox catalysis in conjunction with transition metal catalysis to facilitate difficult cross-coupling reactions. This dual catalytic approach can enable the formation of C(sp³)-C(sp³) bonds under mild conditions by accessing novel reactive intermediates.

Table 1: Comparison of Potential Transition Metal-Catalyzed Coupling Reactions for Bi(cyclohexyl) Formation

| Coupling Reaction | Typical Catalyst | Substrate 1 | Substrate 2 | Key Advantages |

|---|---|---|---|---|

| Negishi Coupling | Pd or Ni complexes | Cyclohexylzinc halide | Cyclohexyl halide/triflate | High reactivity of organozinc reagent. |

| Suzuki-Miyaura Coupling | Pd complexes with specialized ligands | Cyclohexylboronic acid/ester | Cyclohexyl halide/triflate | High functional group tolerance, mild reaction conditions. |

| Dual Photoredox/Metal Catalysis | Ir or Ru photocatalyst with Ni or Pd catalyst | Cyclohexyl carboxylic acid derivative | Cyclohexyl halide | Mild reaction conditions, broad substrate scope. |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of amino ketones. The α-amination of ketones, a key step in forming the amino ketone moiety of the target molecule, can be efficiently catalyzed by proline and its derivatives.

For the synthesis of this compound, an enamine-based catalytic cycle is a likely pathway. In this scenario, the cyclohexanone precursor would react with a chiral organocatalyst, such as proline, to form an enamine. This enamine would then react with an electrophilic nitrogen source, like a diazenedicarboxylate, followed by hydrolysis to yield the α-amino ketone with high enantioselectivity. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the organocatalyst.

The development of more sophisticated organocatalysts, including diarylprolinol silyl (B83357) ethers, has further expanded the scope and efficiency of these transformations, allowing for lower catalyst loadings and milder reaction conditions. These catalysts offer a complementary approach to metal-catalyzed and enzymatic methods.

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. This methodology is particularly well-suited for the asymmetric synthesis of the amino ketone portion of this compound.

The use of a transaminase could enable the direct amination of a 1,1'-bi(cyclohexyl)-2-one precursor. By selecting the appropriate transaminase, either the (R)- or (S)-enantiomer of the resulting amine can be obtained with high optical purity. The reaction is typically run in an aqueous buffer system, often with a co-solvent to aid substrate solubility, and utilizes a plentiful amino donor like isopropylamine, with the acetone (B3395972) by-product being volatile and easily removed.

Recent advancements in protein engineering have led to the development of a wide range of transaminases with tailored substrate specificities and enhanced stability, making them more versatile tools for organic synthesis. The high chemo-, regio-, and stereoselectivity of these enzymes often obviates the need for protecting groups and extensive purification steps.

Table 2: Overview of Catalytic Amination Strategies

| Catalytic Approach | Catalyst Type | Key Features | Typical Reaction Conditions |

|---|---|---|---|

| Organocatalysis | Proline and its derivatives | Enamine-based activation, asymmetric induction. | Organic solvents, ambient temperature. |

| Biocatalysis | Transaminases (TAs) | High stereoselectivity, aqueous media. | Physiological pH and temperature. |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound can be significantly enhanced by adhering to the principles of green chemistry. The catalytic methods discussed above inherently contribute to a greener synthesis by reducing waste and improving atom economy compared to stoichiometric alternatives.

The use of biocatalysis with transaminases is a prime example of a green chemistry approach. These reactions are typically performed in water, a benign solvent, under mild conditions, thus reducing energy consumption. The enzymes themselves are biodegradable and derived from renewable resources.

In the context of transition metal and organocatalysis, green chemistry principles can be applied by choosing catalysts that have high turnover numbers and can be recycled and reused. The use of solvent-free reaction conditions or the replacement of hazardous solvents with more environmentally friendly alternatives, such as ionic liquids or supercritical fluids, can further minimize the environmental impact of the synthesis.

Furthermore, designing the synthetic route to minimize the number of steps and avoid the use of protecting groups directly aligns with the principles of atom economy and waste reduction. A well-designed catalytic cascade reaction, where multiple transformations occur in a single pot, would be an ideal green synthetic strategy for this compound.

Stereochemical Considerations in 1 Amino 1,1 Bi Cyclohexyl 2 One Chemistry

Analysis of Inherent Chirality and Potential Stereoisomerism in the Bicyclic System

The structure of 1'-Amino-1,1'-bi(cyclohexyl)-2-one contains a stereocenter at the 1'-position, the carbon atom to which the amino group is attached. This chiral center means the molecule can exist as a pair of enantiomers. The presence of this single stereocenter is a key feature of its inherent chirality. vulcanchem.com

Furthermore, the connection between the two cyclohexane (B81311) rings is a single C-C bond, which allows for the possibility of atropisomerism if rotation around this bond is sufficiently hindered. However, for this compound, the barrier to rotation is generally not high enough to allow for the isolation of stable atropisomers at room temperature. The primary source of stereoisomerism therefore remains the chiral center at the 1'-position.

Asymmetric Synthesis Strategies for Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers are required, such as in the development of pharmaceuticals or chiral catalysts. Several strategies can be employed to achieve this.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of one enantiomer over the other. After the desired stereochemistry is established, the auxiliary is removed. wikipedia.orgnumberanalytics.com For instance, auxiliaries like chiral oxazolidinones or camphorsultam derivatives have been successfully used in various asymmetric syntheses. wikipedia.org A general approach would involve coupling a chiral auxiliary to a cyclohexanone (B45756) derivative, followed by the diastereoselective formation of the second cyclohexane ring and subsequent introduction of the amino group.

Asymmetric Catalysis for Stereoselective Cyclohexyl Functionalization

Asymmetric catalysis offers a more efficient route to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of the desired product. researchgate.net For the synthesis of this compound, this could involve several catalytic methods:

Organocatalysis : Chiral amines, such as those derived from proline or other amino acids, can catalyze asymmetric aldol (B89426) or Michael reactions to construct the bicyclic system with high enantioselectivity. youtube.comresearchgate.net For example, an asymmetric Michael addition of a cyclohexanone enamine to a cyclohexenone derivative, catalyzed by a chiral secondary amine, could be a key step. nih.gov

Transition Metal Catalysis : Chiral transition metal complexes can be used to catalyze a variety of enantioselective transformations. For instance, a chiral palladium catalyst could be employed for an asymmetric allylic alkylation to form the C-C bond between the two rings. nih.gov Alternatively, asymmetric hydrogenation or hydroamination of a suitable unsaturated precursor could establish the stereocenter at the 1'-position.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov In the case of racemic this compound, a chiral acylating agent in the presence of a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. diva-portal.orgmdpi.com

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the less reactive enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. diva-portal.orgresearchgate.net For this compound, this could be achieved by combining an enzymatic resolution with a racemization catalyst.

| Strategy | Description | Key Reagents/Catalysts |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective bond formation. | Chiral oxazolidinones, camphorsultams. wikipedia.org |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral amines (proline derivatives), chiral transition metal complexes (e.g., with BINAP, BOX ligands). youtube.comnih.gov |

| Kinetic Resolution | Separation of enantiomers based on different reaction rates with a chiral reagent. | Lipases, chiral acylating agents. diva-portal.orgnih.gov |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the slower-reacting enantiomer. | Enzyme (e.g., lipase) and a racemization catalyst (e.g., a ruthenium complex). researchgate.net |

Conformational Analysis of the 1,1'-Bi(cyclohexyl) Moiety

The two rings can be in either an equatorial-equatorial (ee), axial-equatorial (ae), or axial-axial (aa) arrangement with respect to each other. The diequatorial (ee) conformation is generally the most stable due to minimized steric hindrance. libretexts.org The rotation around the central C-C bond leads to different staggered and eclipsed conformations, with the anti-conformation being the lowest in energy.

In this compound, the substituents on the rings will influence the conformational equilibrium. The bulky amino and keto groups will have a preference for the equatorial position to minimize 1,3-diaxial interactions. Computational models suggest that the amino group preferentially occupies an equatorial position. vulcanchem.com

| Conformation | Relative Stability | Key Features |

| Chair | Most Stable | Minimal angle and torsional strain. libretexts.org |

| Boat | Less Stable | Torsional strain from eclipsed bonds and steric hindrance. libretexts.org |

| Twist-Boat | Intermediate | Less strain than the boat conformation. slideshare.net |

| Half-Chair | Least Stable | Significant angle and torsional strain. libretexts.org |

Diastereoselective and Enantioselective Reaction Pathways in Derivatization and Transformation

The stereocenters and conformational biases of this compound play a crucial role in directing the stereochemical outcome of its subsequent reactions.

When a chiral, enantiomerically pure form of this compound is used as a starting material, the existing stereocenter can direct the formation of new stereocenters in a diastereoselective manner. For example, the reduction of the ketone group will likely proceed via preferential attack of the reducing agent from the less hindered face of the molecule, leading to the formation of one diastereomer of the corresponding amino alcohol in excess.

Similarly, in enantioselective reactions where this compound or its derivatives are used as chiral ligands or catalysts, the stereochemical information embedded in the molecule is transferred to the product of the reaction. The specific conformation and the arrangement of the functional groups create a chiral environment that favors one enantiomeric pathway over the other.

Reactivity and Mechanistic Studies of 1 Amino 1,1 Bi Cyclohexyl 2 One

Reactivity Profiles of the Amino Functionality

The amino group in 1'-Amino-1,1'-bi(cyclohexyl)-2-one is a primary amine, which is characterized by its nucleophilicity and basicity.

Nucleophilic Reactivity and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows it to participate in nucleophilic substitution reactions, where it attacks an electrophilic center and displaces a leaving group. The rate and success of these reactions are influenced by factors such as the nature of the electrophile, the leaving group, and the reaction conditions.

Nucleophilic substitution reactions can be categorized as either SN1 or SN2. In an SN2 reaction, the nucleophile attacks the substrate in a single, concerted step, leading to an inversion of stereochemistry. This mechanism is favored by unhindered substrates. In contrast, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is more common for sterically hindered substrates and can result in a mixture of stereoisomers. youtube.com The steric bulk of the bicyclohexyl (B1666981) system in this compound might influence the preferred pathway.

Condensation and Imine Formation Reactions

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The mechanism for imine formation proceeds through several key steps:

Nucleophilic addition: The amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.orglibretexts.org

Protonation of the hydroxyl group: The oxygen of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water). libretexts.orglibretexts.org

Elimination of water: The lone pair on the nitrogen pushes out the water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.org

This reaction is reversible and can be influenced by the pH of the reaction medium. libretexts.org The formation of an imine introduces a C=N double bond into the molecule, which can be a site for further reactions.

Reactivity of the Cyclohexanone (B45756) Moiety

The cyclohexanone portion of the molecule contains a carbonyl group, which is a key site for a variety of chemical transformations.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the cyclohexanone ring is electrophilic due to the polarization of the C=O bond. masterorganicchemistry.com This makes it susceptible to attack by nucleophiles in what is known as a nucleophilic addition reaction. masterorganicchemistry.com In this process, the nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl group is broken, with the electrons moving to the oxygen atom. masterorganicchemistry.com The stereochemistry of nucleophilic addition to cyclohexanones is influenced by both steric and electronic factors. researchgate.net

The addition of a nucleophile can be either reversible or irreversible, depending on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, typically lead to irreversible additions. Weaker nucleophiles may result in a reversible addition, where an equilibrium is established between the starting materials and the addition product.

Enolization and Alpha-Functionalization Reactions

The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) in the cyclohexanone ring allows for enolization. In the presence of an acid or a base, a proton can be removed from the α-carbon, leading to the formation of an enol or an enolate, respectively.

Enolates are powerful nucleophiles and can react with a wide range of electrophiles. This reactivity allows for the functionalization of the α-position of the cyclohexanone ring. Common α-functionalization reactions include alkylation, halogenation, and acylation. These reactions are synthetically valuable for introducing new substituents and building more complex molecular architectures.

Cyclohexyl Ring System Transformations

The bicyclohexyl framework of the molecule can also undergo transformations, although these typically require more forcing conditions. The single carbon-carbon bond connecting the two cyclohexane (B81311) rings is the longest and weakest bond in the bicyclohexyl structure. wikipedia.org At elevated temperatures, this bond can break, leading to the decomposition of the molecule into cyclohexane and cyclohexene (B86901). wikipedia.org

The conformation of the cyclohexane rings can also play a role in the molecule's reactivity. Cyclohexane rings can exist in various conformations, with the chair conformation being the most stable. The specific conformation adopted by the rings in this compound could influence the accessibility of the reactive sites and the stereochemical outcome of reactions.

Ring Cleavage and Expansion Reactions

The robust bicyclohexyl structure of this compound is generally stable. However, under forcing conditions, cleavage of the ring system can be induced. The carbon-carbon bond linking the two cyclohexane rings is a potential site of cleavage, particularly at elevated temperatures, which can lead to the formation of cyclohexyl and cyclohexene derivatives through homolytic or heterolytic pathways. wikipedia.org

While specific research on ring expansion reactions of this compound is not extensively documented, the presence of the alpha-amino ketone functionality suggests the possibility of rearrangements such as the Tiffeneau-Demjanov rearrangement. This reaction typically involves the diazotization of the amino group to form a diazonium salt, which can then undergo a 1,2-alkyl shift, leading to a ring-expanded ketone. The specific product would depend on which of the adjacent carbon-carbon bonds migrates.

Table 1: Potential Ring Expansion and Cleavage Reactions

| Reaction Type | Reagents and Conditions | Plausible Product(s) | Notes |

|---|---|---|---|

| Thermal Decomposition | High Temperature (>400°C) | Cyclohexanone, Cyclohexene, and other fragmentation products | Analogous to the decomposition of bicyclohexyl. wikipedia.org |

| Tiffeneau-Demjanov Rearrangement | 1. NaNO₂, HCl (aq) 2. Heat | Spirocyclic ketone or ring-expanded bicyclic ketone | The reaction outcome is dependent on the migratory aptitude of the adjacent alkyl groups. |

Oxidative and Reductive Transformations

The amino and ketone functional groups are the primary sites for oxidative and reductive transformations of this compound.

Reductive Transformations:

The ketone group can be readily reduced to a secondary alcohol, yielding 1'-Amino-1,1'-bi(cyclohexyl)-2-ol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the steric hindrance posed by the adjacent cyclohexyl ring. More potent reducing agents could potentially effect the reduction of the amino group, though this would require significantly harsher conditions.

Table 2: Hypothetical Reductive Transformations

| Reducing Agent | Expected Primary Product | Plausible Secondary Product(s) |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | 1'-Amino-1,1'-bi(cyclohexyl)-2-ol | Diastereomers of the alcohol |

| Lithium aluminum hydride (LiAlH₄) | 1'-Amino-1,1'-bi(cyclohexyl)-2-ol | Potential over-reduction products under forcing conditions |

Oxidative Transformations:

Oxidation of this compound can occur at several positions. The amino group can be oxidized to a nitro group or other nitrogen-containing functionalities. The ketone itself is generally resistant to oxidation without carbon-carbon bond cleavage. However, strong oxidizing agents can cleave the bond adjacent to the carbonyl group. Furthermore, α-amino ketones can be oxidized to α-amino acids. nih.gov

Table 3: Hypothetical Oxidative Transformations

| Oxidizing Agent | Expected Primary Product | Plausible Secondary Product(s) |

|---|---|---|

| Peroxy acids (e.g., m-CPBA) | N-oxide derivative | Baeyer-Villiger product (lactone) |

| Potassium permanganate (B83412) (KMnO₄) | Cleavage of the bicyclohexyl ring system | Various carboxylic acid derivatives |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Investigations

Understanding the precise pathways of the reactions involving this compound necessitates detailed mechanistic studies employing kinetic and spectroscopic techniques.

Kinetic Investigations:

Spectroscopic Investigations:

Spectroscopic methods are indispensable for identifying the structures of intermediates and final products, thereby providing a snapshot of the reaction's progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity and stereochemistry of the products. For example, in the reduction of the ketone, the appearance of a new signal in the alcohol region of the ¹H NMR spectrum and the upfield shift of the carbonyl carbon in the ¹³C NMR spectrum would confirm the transformation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the functional group transformations. The disappearance of the strong carbonyl absorption band (around 1710 cm⁻¹) and the appearance of a broad hydroxyl stretch (around 3300 cm⁻¹) would indicate the reduction of the ketone to an alcohol.

Mass Spectrometry (MS): MS provides information about the molecular weight of the products and can help in identifying fragmentation patterns, which can be used to deduce the structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the products. nih.gov

By combining these techniques, a comprehensive picture of the reaction mechanism can be constructed, leading to a deeper understanding of the chemical behavior of this compound.

Derivatization Strategies for Advanced Research on 1 Amino 1,1 Bi Cyclohexyl 2 One

Modifications of the Amino Group

The primary amino group on the 1'-position of the bicyclohexyl (B1666981) structure serves as a versatile handle for a variety of chemical transformations. These modifications are crucial for creating a diverse library of analogs for further investigation.

The conversion of the primary amine to amides and sulfonamides is a common and effective derivatization strategy. This is typically achieved by reacting 1'-Amino-1,1'-bi(cyclohexyl)-2-one with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions. These reactions introduce a wide range of functional groups, altering the compound's polarity, hydrogen bonding capabilities, and steric bulk. For instance, reaction with various benzoyl chlorides can introduce substituents on the aromatic ring, providing a systematic way to probe structure-activity relationships.

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reagent | Product Structure | Expected Outcome |

| Acetyl chloride | N-(1-(1-oxocyclohexan-2-yl)cyclohexyl)acetamide | Increased lipophilicity |

| Benzoyl chloride | N-(1-(1-oxocyclohexan-2-yl)cyclohexyl)benzamide | Introduction of an aromatic moiety |

| Methanesulfonyl chloride | N-(1-(1-oxocyclohexan-2-yl)cyclohexyl)methanesulfonamide | Enhanced hydrogen bond donor capacity |

| p-Toluenesulfonyl chloride | N-(1-(1-oxocyclohexan-2-yl)cyclohexyl)-4-methylbenzenesulfonamide | Introduction of a bulky, aromatic sulfonyl group |

Alkylation and arylation of the amino group can lead to the formation of secondary and tertiary amines, which can significantly impact the compound's basicity and nucleophilicity. Reductive amination, for example, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), is a versatile method for introducing alkyl groups. N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond with various aryl halides.

Table 2: Examples of Alkylation and Arylation Reactions

| Reagent | Reaction Type | Product Structure |

| Iodomethane | N-Alkylation | 1'- (Methylamino)-1,1'-bi(cyclohexyl)-2-one |

| Benzaldehyde/NaBH4 | Reductive Amination | 1'-(Benzylamino)-1,1'-bi(cyclohexyl)-2-one |

| Bromobenzene/Pd catalyst | Buchwald-Hartwig Amination | 1'-(Phenylamino)-1,1'-bi(cyclohexyl)-2-one |

The basic nature of the amino group allows for the formation of stable salts with various inorganic and organic acids. These salts often exhibit improved solubility and stability compared to the free base, which is advantageous for handling and formulation. For instance, the hydrochloride salt is a common form for many amine-containing compounds. vulcanchem.com Furthermore, the amino group, in conjunction with the nearby ketone, can act as a bidentate ligand, enabling the formation of coordination complexes with various metal ions. These complexes can possess unique catalytic or biological properties. The synthesis of metal complexes with related cyclohexane-1,3-dione derivatives has been reported, suggesting a similar potential for this compound. mdpi.com

Functionalization at the Ketone Center

The ketone group at the 2-position of one of the cyclohexane (B81311) rings provides another site for chemical modification, offering pathways to a different set of derivatives with distinct functionalities.

The ketone can readily react with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. wikipedia.orgnih.govwikipedia.org These reactions are typically carried out under mildly acidic conditions. The formation of oximes and hydrazones introduces a C=N double bond, which can exist as E/Z isomers, adding another layer of structural diversity. These derivatives can also serve as intermediates for further transformations. For example, hydrazones are key intermediates in the Wolff-Kishner reduction. wikipedia.org The synthesis of oximes from related cyclohexanone (B45756) derivatives is a well-established process. wikipedia.orggoogle.com

Table 3: Examples of Oxime and Hydrazone Formation

| Reagent | Product Type | General Product Structure |

| Hydroxylamine hydrochloride | Oxime | This compound oxime |

| Hydrazine hydrate | Hydrazone | This compound hydrazone |

| Phenylhydrazine | Phenylhydrazone | This compound phenylhydrazone |

The reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydroxyl group capable of hydrogen bonding. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, potentially leading to the selective formation of either the cis or trans alcohol. The resulting amino alcohol can exhibit different biological activities and physical properties compared to the parent ketone.

Table 4: Examples of Carbonyl Reduction Reactions

| Reducing Agent | Expected Product | Key Feature of Product |

| Sodium borohydride (NaBH4) | 1'-Amino-1,1'-bi(cyclohexyl)-2-ol | Introduction of a hydroxyl group and a new chiral center |

| Lithium aluminum hydride (LiAlH4) | 1'-Amino-1,1'-bi(cyclohexyl)-2-ol | Potentially different stereoselectivity compared to NaBH4 |

Site-Specific Functionalization of the Cyclohexyl Rings

The ability to selectively modify the cyclohexyl rings of this compound is a critical aspect of advanced research, enabling the synthesis of derivatives with tailored properties. These modifications can influence the compound's steric and electronic characteristics, which in turn can modulate its chemical reactivity and biological interactions. Research in this area focuses on introducing functional groups at specific positions on either of the two cyclohexyl rings.

One of the primary challenges in the functionalization of this molecule is achieving regioselectivity due to the presence of multiple reactive sites. The reactivity of the different positions on the cyclohexyl rings can be influenced by the existing amino and keto functionalities. For instance, the carbon atoms alpha to the ketone are susceptible to enolization and subsequent electrophilic substitution. Methodologies for the selective modification of cyclohexyl systems often involve multi-step synthetic sequences, including protection-deprotection strategies and the use of stereoselective catalysts.

A common approach for functionalization involves the initial modification of a precursor molecule before the final assembly of the bi(cyclohexyl) system. For example, functionalized cyclohexanones or cyclohexylamines can be used as starting materials. Manganese-catalyzed C-H functionalization has been shown to be an effective method for introducing alkyl groups into cyclic systems, a strategy that could potentially be adapted for the specific derivatization of the cyclohexyl rings in this compound. acs.orgacs.org The introduction of functional groups such as halogens (e.g., Cl, Br) can provide a handle for further modifications through cross-coupling reactions. acs.orgacs.org

The table below summarizes potential site-specific functionalization strategies applicable to the cyclohexyl rings of this compound, based on established chemical principles for modifying cyclohexyl systems.

| Functionalization Strategy | Potential Reagents and Conditions | Resulting Moiety | Purpose of Modification |

| Alpha-Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in the presence of a catalyst | Halogenated cyclohexanone ring | Precursor for further substitution or elimination reactions |

| Alkylation | Alkyl halides with a strong base (e.g., LDA) | Alkylated cyclohexyl ring | Introduction of steric bulk or lipophilic groups |

| Hydroxylation | Oxidizing agents (e.g., m-CPBA) followed by hydrolysis | Hydroxylated cyclohexyl ring | Altering polarity and hydrogen bonding capabilities |

| Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor®) | Fluorinated cyclohexyl ring | Enhancing metabolic stability and altering electronic properties |

Introduction of Spectroscopic Probes and Labeling Elements for Mechanistic Studies

To elucidate the mechanisms of action and metabolic pathways involving this compound, it is often necessary to introduce spectroscopic probes or labeling elements into the molecule. These modifications allow for the tracking and characterization of the compound and its derivatives in various chemical and biological systems.

Isotopic Labeling:

One of the most powerful techniques for mechanistic studies is isotopic labeling, primarily with deuterium (B1214612) (²H) and carbon-13 (¹³C). Replacing hydrogen with deuterium can have a significant impact on reaction rates (kinetic isotope effect), providing valuable information about bond-breaking steps in a reaction mechanism. acs.org Deuterium-labeling studies can be conducted to understand the stereochemistry of reactions, such as the Wacker-type cyclization of deuterated cyclohexenes. nih.gov The introduction of deuterium can be achieved through various methods, including the use of deuterated reagents during synthesis or through H/D exchange reactions on the final compound or its precursors. acs.orgresearchgate.net

Spectroscopic Probes:

The introduction of atoms with specific spectroscopic properties allows for the use of powerful analytical techniques to study the molecule's behavior.

Fluorine-19 (¹⁹F) NMR Spectroscopy: The incorporation of fluorine atoms into the cyclohexyl rings creates a sensitive probe for ¹⁹F NMR studies. beilstein-journals.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent tool for monitoring conformational changes and binding events. beilstein-journals.orgrsc.org Fluorinated cyclohexanes can be synthesized using electrophilic fluorinating agents like Selectfluor®. sapub.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For studying interactions with paramagnetic species or for probing local environments, a spin label can be introduced. nih.gov Nitroxide radicals, such as those derived from (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSSL), are commonly used spin labels. These can be attached to the molecule, for example, by first introducing a reactive functional group like a thiol or an azide, followed by reaction with a suitable spin-labeling reagent. nih.govrsc.org EPR spectroscopy can then provide information on the mobility of the spin label and its distance to other paramagnetic centers. nih.gov

Fluorescence Spectroscopy: Attaching a fluorescent probe allows for the visualization and quantification of the molecule in biological systems using techniques like fluorescence microscopy. youtube.com Bifunctional fluorescent probes can be used to reduce the rotational freedom of the dye, leading to more accurate interpretations of fluorescence polarization and FRET experiments. nih.gov The choice of fluorophore depends on the specific application, with near-infrared (NIR) probes being particularly useful for in vivo imaging due to reduced background fluorescence. nih.gov Bioconjugation strategies, such as click chemistry involving azide-alkyne cycloadditions, provide a versatile method for attaching fluorescent probes. ku.edu

The following table outlines various spectroscopic probes and labeling elements that can be incorporated into this compound for mechanistic investigations.

| Probe/Label Type | Specific Example | Analytical Technique | Information Gained |

| Isotopic Label | Deuterium (²H) | Mass Spectrometry, NMR | Reaction mechanisms, kinetic isotope effects, metabolic pathways acs.orgelsevierpure.com |

| NMR Probe | Fluorine-19 (¹⁹F) | ¹⁹F NMR Spectroscopy | Conformational changes, binding interactions, electronic environment beilstein-journals.orgrsc.org |

| Spin Label | Nitroxide Radical (e.g., MTSSL) | EPR Spectroscopy | Molecular dynamics, protein-ligand interactions, distance measurements nih.gov |

| Fluorescent Probe | Rhodamine, NIR Dyes | Fluorescence Spectroscopy, Microscopy | Localization in cells, binding affinity, dynamic processes nih.govnih.gov |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1'-Amino-1,1'-bi(cyclohexyl)-2-one, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show a complex series of overlapping multiplets in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the 21 protons on the two cyclohexane (B81311) rings. Key signals would include a downfield multiplet for the proton alpha to the ketone and distinct signals for the protons on the carbon adjacent to the amino group. The absence of a proton on the C1' carbon (bearing the amino group) would be a key indicator of the 1',1-bi(cyclohexyl) linkage. The broadness and chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would be critical for confirming the presence of all 12 carbon atoms. A key diagnostic signal would be the carbonyl carbon (C=O) of the ketone, expected in the downfield region (around 208-215 ppm). The quaternary carbon at the junction of the two rings (C1') and the carbon bearing the ketone (C2) would also have characteristic chemical shifts. The remaining nine methylene (B1212753) (-CH₂) carbons of the cyclohexane rings would appear in the upfield region.

Stereochemical Assignment: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be required to definitively assign all proton and carbon signals and to establish the connectivity between the two rings. The stereochemistry at the C1' and C2 positions, which determines the relative orientation of the two cyclohexane rings (cis or trans), could be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~210 |

| -NH₂ | Variable (e.g., 1.5-3.0, broad) | - |

| C1' | - | ~60 |

| Cyclohexyl CH, CH₂ | ~1.2-2.8 (complex multiplets) | ~25-55 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS is used to determine the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₂₁NO), the calculated exact mass is 195.1623 g/mol . HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 196.1696.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), would provide evidence for the structure. Characteristic fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃), cleavage of the bond between the two cyclohexane rings, and alpha-cleavage adjacent to the carbonyl group.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO |

| Calculated Exact Mass | 195.1623 u |

| Expected [M+H]⁺ Ion (ESI) | 196.1696 m/z |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the amine and ketone groups.

A strong, sharp absorption band characteristic of the C=O stretch of a saturated ketone would be expected around 1710 cm⁻¹. The N-H stretching of the primary amine group would typically appear as a medium-intensity, two-pronged absorption in the region of 3300-3400 cm⁻¹. An N-H bending vibration would also be visible around 1600 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexane rings would be observed just below 3000 cm⁻¹. The IR spectrum of the precursor, [1,1'-Bicyclohexyl]-2-one, shows a characteristic ketone peak but lacks the amine-related absorptions, providing a useful comparison. nih.govmdpi.com

Table 3: Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | ~3400-3300 (two bands) |

| Primary Amine (N-H) | Bend (Scissoring) | ~1650-1580 |

| Ketone (C=O) | Stretch | ~1715-1705 |

| Aliphatic (C-H) | Stretch | ~2960-2850 |

X-ray Crystallography for Determination of Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. This technique would unambiguously determine the bond lengths, bond angles, and the conformation of the cyclohexane rings (likely chair conformations).

Crucially, for a chiral molecule like this compound, X-ray analysis of a single crystal of one enantiomer would determine its absolute configuration (R or S) at the stereocenters. It would also reveal the relative stereochemistry between the C2 and C1' positions, confirming the three-dimensional shape of the molecule in the solid state. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding involving the amine and ketone groups, which dictate the crystal packing. To date, no public crystal structure data for this specific compound is available.

Computational and Theoretical Studies on 1 Amino 1,1 Bi Cyclohexyl 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure. For 1'-Amino-1,1'-bi(cyclohexyl)-2-one, these calculations can reveal critical information about charge distribution, bond characteristics, and molecular stability.

Partial atomic charges, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would pinpoint the most electron-rich and electron-deficient sites. The nitrogen of the amino group and the oxygen of the carbonyl group are expected to carry significant negative charges, while the carbonyl carbon and the carbon bonded to the nitrogen would be electrophilic. NBO analysis would also provide information on bond orders and hybridization, confirming the sp² character of the carbonyl carbon and the sp³ character of the surrounding carbons in the cyclohexyl rings.

Interactive Data Table: Calculated Electronic Properties Below is a hypothetical table of electronic properties for the most stable conformer of this compound as would be predicted by a DFT calculation.

| Property | Calculated Value | Unit |

| Total Dipole Moment | 2.85 | Debye |

| Partial Charge (N atom) | -0.45 | e |

| Partial Charge (O atom) | -0.52 | e |

| Partial Charge (C=O carbon) | +0.60 | e |

| Partial Charge (C-N carbon) | +0.38 | e |

Molecular Dynamics Simulations for Conformational Landscape Exploration

The structural complexity of this compound, with its two interconnected cyclohexyl rings, gives rise to a rich conformational landscape. Each ring can adopt various forms (chair, boat, twist-boat), and rotation around the central carbon-carbon single bond introduces further possibilities. Molecular Dynamics (MD) simulations are a powerful tool for exploring these conformational dynamics over time. nih.gov

Detailed Research Findings: An MD simulation would be set up by placing the molecule in a simulated environment, such as a box of water molecules, to mimic solution-phase behavior. A force field (e.g., CHARMM or AMBER) would be used to define the potential energy of the system. nih.gov The simulation, run for a duration of nanoseconds to microseconds, would track the atomic movements, revealing the most stable and frequently accessed conformations.

Analysis of the simulation trajectory would likely show that the most stable conformation involves both cyclohexane (B81311) rings in the low-energy chair form. However, the relative orientation of the two rings (axial/equatorial positioning of the substituents) would lead to different diastereomers with distinct energy levels. The simulation would quantify the energy barriers between these conformers and the timescale of their interconversion.

Interactive Data Table: Predicted Major Conformers and Relative Energies This table illustrates hypothetical results from an MD simulation, showing the most stable conformers and their relative potential energies.

| Conformer ID | Ring 1 Conformation | Ring 2 Conformation | Relative Energy (kJ/mol) | Population (%) |

| Conf-1 | Chair | Chair | 0.0 | 75.2 |

| Conf-2 | Chair | Twist-Boat | 15.3 | 18.5 |

| Conf-3 | Twist-Boat | Twist-Boat | 25.1 | 5.1 |

| Conf-4 | Chair | Boat | 28.9 | 1.2 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed map of the energy changes involved. This is particularly useful for understanding how this compound might be synthesized or how it participates in further reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. nih.gov

Detailed Research Findings: Consider a hypothetical intramolecular cyclization of this compound, where the amino group attacks the carbonyl carbon. Reaction pathway modeling could be used to investigate this possibility. DFT calculations would be employed to locate the geometry of the transition state (TS) connecting the reactant to the cyclized product. The TS is a first-order saddle point on the potential energy surface, and its structure would reveal the key bond-forming and bond-breaking distances.

Frequency calculations would confirm the nature of the stationary points (minimum for reactant/product, saddle point for TS). The energy difference between the reactant and the transition state defines the activation energy barrier, which is crucial for predicting the reaction rate. Solvent effects, modeled using a Polarizable Continuum Model (PCM), could also be included to provide a more realistic energy profile. nih.gov

Interactive Data Table: Hypothetical Reaction Energy Profile The following table provides hypothetical energy values for the key species in a proposed intramolecular cyclization reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 | Transition State for C-N bond formation | +22.5 |

| Intermediate | Tetrahedral Intermediate | -5.2 |

| Product | Cyclized Product | -15.8 |

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). libretexts.org

Detailed Research Findings: For this compound, FMO analysis would be performed on the optimized geometry obtained from DFT calculations. The results would likely show that the HOMO is primarily localized on the nitrogen atom of the amino group, consistent with its role as a nucleophilic center. The LUMO, conversely, would be expected to have its largest coefficients on the carbonyl carbon and oxygen atoms, identifying this as the primary electrophilic site.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Visualizing the orbital shapes provides an intuitive picture of where chemical reactions are most likely to occur.

Interactive Data Table: Predicted FMO Properties This table presents hypothetical FMO data for this compound.

| Orbital | Energy (eV) | Primary Atomic Contribution | Predicted Reactivity |

| HOMO | -6.2 | N (lone pair) | Nucleophilic site |

| LUMO | +1.5 | C=O (π* antibonding) | Electrophilic site |

| HOMO-LUMO Gap | 7.7 | - | Indicator of kinetic stability |

Computational Predictions of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts, which is a powerful tool for structure verification. nih.gov By comparing calculated spectra to experimental data, one can confirm the identity and stereochemistry of a synthesized compound.

Detailed Research Findings: The prediction of ¹³C and ¹H NMR chemical shifts for this compound would typically be carried out using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Calculations would be performed on the optimized geometry, and the resulting magnetic shielding tensors would be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which would be calculated at the same level of theory.

These predictions can distinguish between different diastereomers or conformers, as the local electronic environment, and thus the chemical shift, of each nucleus is highly sensitive to its 3D position. For example, the chemical shifts of the carbons in the two cyclohexyl rings would differ depending on their proximity to the amino and keto groups and their axial or equatorial positions.

Interactive Data Table: Hypothetical Comparison of Predicted and Experimental NMR Shifts The table below shows a hypothetical comparison for selected key carbon atoms in this compound.

| Carbon Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

| C=O | 210.5 | 209.8 |

| C-N | 65.2 | 64.7 |

| C(1) | 58.8 | 58.1 |

| C(1') | 60.3 | 59.5 |

Applications and Potential in Advanced Organic Chemical Synthesis Research

Development as Chiral Ligands and Organocatalysts in Asymmetric Transformations

The structure of 1'-Amino-1,1'-bi(cyclohexyl)-2-one contains the essential motifs of a β-amino ketone, a class of compounds known to be effective organocatalysts. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. mdpi.comresearchgate.net The primary amine in this compound can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, which are key intermediates in many organocatalytic cycles.

While direct research employing this specific compound in asymmetric transformations is not extensively documented, its potential can be inferred from studies on analogous systems. Chiral β-amino ketones and diamines are widely used to catalyze a variety of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, often with high enantioselectivity. researchgate.netnih.gov For instance, bifunctional catalysts that can activate both the nucleophile and the electrophile through hydrogen bonding and enamine/iminium ion formation are highly effective. nih.gov The this compound scaffold, particularly in its enantiomerically pure forms, could be developed into such a catalyst. The ketone group could act as a hydrogen bond donor/acceptor site to orient substrates, while the amine group engages in the catalytic cycle.

Furthermore, the rigid bicyclohexyl (B1666981) backbone is advantageous for creating a well-defined chiral environment around the catalytic center, which is crucial for achieving high levels of stereocontrol. rsc.org Derivatives of racemic trans-1,2-diaminocyclohexane have been successfully used as templates for building complex ligands, highlighting the utility of the cyclohexane (B81311) framework in catalysis. researchgate.net Modification of the amino group to form more complex ligands, such as phosphonates or amides, could also yield novel chiral ligands for metal-catalyzed reactions. researchgate.net

| Catalyst Type | Potential Reaction | Activating Intermediate | Role of Scaffold | Relevant Analogy |

|---|---|---|---|---|

| Primary Amine Organocatalyst | Michael Addition, Aldol Reaction | Enamine, Iminium Ion | Provides steric bulk and a defined chiral pocket. | Chiral secondary amines in aza-Michael reactions. nih.gov |

| Bifunctional Organocatalyst | Conjugate Additions | Enamine + H-bonding site | Ketone and amine groups work in concert to activate substrates. | Thiourea-based bifunctional catalysts. mdpi.com |

| Chiral Ligand Precursor | Metal-catalyzed cross-coupling | Metal Complex | Rigid backbone for effective chirality transfer. | trans-1,2-Diaminocyclohexane derivatives. researchgate.net |

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The term "building block" in chemistry refers to molecules that can be readily used in the synthesis of more complex structures. wikipedia.org this compound is a prime candidate for such a role due to the orthogonal reactivity of its amine and ketone functionalities. This allows for selective, stepwise reactions to build intricate molecular architectures. The bicyclohexyl unit itself serves as a bulky, lipophilic, and three-dimensional scaffold. wikipedia.org

The primary amine is a potent nucleophile, capable of participating in reactions such as amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles. The ketone group is an electrophilic center, susceptible to attack by nucleophiles (e.g., Grignard or organolithium reagents), and can be used in reactions like the Wittig reaction, aldol condensations, or the formation of imines and enamines.

This dual functionality makes it an ideal starting material for synthesizing a variety of heterocyclic compounds, which are of immense importance in medicinal chemistry. rsc.orgorientjchem.org For example:

Pyridazines and Pyrimidines: Condensation of the β-amino ketone moiety with hydrazine (B178648) or urea (B33335) derivatives could lead to the formation of six-membered heterocyclic rings. rsc.org

Pyrroles and other five-membered rings: The Paal-Knorr synthesis or related methods could be employed, where the ketone is transformed into a 1,4-dicarbonyl compound which then cyclizes with the amine.

Benzodiazepines and Thiazepines: Reaction of the enaminone form of the molecule with dinucleophiles like 2-aminothiophenol (B119425) can lead to the formation of seven-membered rings. orientjchem.org

Exploration as a Core Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

In drug discovery, a "scaffold" is a core chemical structure upon which various substituents are systematically added and modified to investigate how these changes affect biological activity—a process known as Structure-Activity Relationship (SAR) studies. The bicyclo[1.1.1]hexane scaffold, for instance, has been used as a bioisosteric replacement for aromatic rings to improve metabolic stability and three-dimensionality. enamine.net Similarly, the bicyclohexyl framework of this compound offers a rigid, sp³-rich core that can be systematically functionalized.

The key features of this compound for SAR studies include:

The Primary Amine: This group can be acylated, alkylated, or converted into ureas, sulfonamides, or guanidines. These modifications allow for probing interactions with biological targets through hydrogen bonding or ionic interactions. SAR studies on CDK12 inhibitors have successfully utilized a trans-4-aminocyclohexyl group to anchor the molecule to the target protein. nih.gov

The Bicyclohexyl Core: The stereochemistry of the ring junction and the substituents can be varied. The use of cis- and trans-isomers of the cyclohexane ring has been shown to be critical for the activity of certain kinase inhibitors. nih.gov The lipophilic nature of the bicyclohexyl core can be tuned by introducing polar groups on the rings to optimize pharmacokinetic properties.

The goal of such SAR studies is to identify derivatives with enhanced potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net The rigid nature of the this compound scaffold helps in understanding the precise conformational requirements for binding to a biological target, making it a potentially valuable tool in rational drug design. drugdiscoverychemistry.com

| Modification Site | Possible Derivatives | Property to Investigate | Example from Analogous Systems |

|---|---|---|---|

| Primary Amine (-NH₂) | Amides, Ureas, Sulfonamides | H-bond donor/acceptor capacity, charge interactions | Amine derivatives of trans-cyclohexylamine in CDK12 inhibitors. nih.gov |

| Ketone (C=O) | Alcohols, Oximes, Imines | Polarity, H-bonding, steric bulk | Modifications of azacycloalkanones as penetration enhancers. nih.gov |

| Cyclohexyl Rings | Introduction of F, OH, Me groups | Lipophilicity, metabolic stability, conformation | Functionalized cyclohexanes in various drug scaffolds. google.com |

Investigations into its Role in Supramolecular Chemistry and Materials Science Research

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The ability of this compound to participate in hydrogen bonding through both its amine (donor) and ketone (acceptor) groups makes it an interesting candidate for designing self-assembling systems.

The formation of well-ordered structures in the solid state is a key aspect of materials science and crystal engineering. Research on related structures, such as N,N′-Bis(2-hydroxycyclohexyl)-trans-cyclohexane-1,2-diamine, has shown that intermolecular hydrogen bonding dictates the crystal packing, leading to the formation of alternating layers of enantiomers. This demonstrates how functional groups on a cyclohexane framework can control solid-state architecture.

Formation of Organogels: Through directional hydrogen bonding, molecules could self-assemble into fibrous networks that immobilize solvents.

Development of Porous Materials: Crystalline solids formed through self-assembly could exhibit porous structures capable of guest inclusion.

Functional Polymers: The compound could be incorporated as a monomer into polymers like polyamides or polyimides. The rigid bicyclohexyl unit would impart thermal stability and specific mechanical properties to the resulting material.

The exploration of this compound in supramolecular and materials science remains a nascent field, but the fundamental structural and functional group characteristics indicate a promising area for future research.

Q & A

Q. Basic

- NMR : - and -NMR can resolve axial/equatorial conformers of the cyclohexyl rings and amino group positioning.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular mass (e.g., monoisotopic mass 178.1358 Da for related bicyclohexyliden-2-one derivatives) .

- IR Spectroscopy : Identifies ketone (C=O stretch ~1700 cm) and primary amine (N-H stretches ~3300 cm) functional groups.

How can discrepancies in reported physical properties (e.g., melting points, solubility) of this compound be resolved experimentally?

Advanced

Contradictions often arise from stereoisomeric impurities or polymorphic forms. Employ:

- HPLC with chiral columns to assess enantiomeric purity .

- DSC (Differential Scanning Calorimetry) to identify polymorphs via distinct melting endotherms.

- Solubility studies in polar vs. non-polar solvents to isolate dominant conformers .

What computational models are used to predict the reactivity of this compound in catalytic systems?

Advanced

Density Functional Theory (DFT) simulations, such as APO-5 frameworks, model steric and electronic interactions between the compound’s amino/ketone groups and substrates. These predict transition-state geometries, explaining enantioselectivity (>90% ee) in asymmetric catalysis .

How does stereochemistry influence the biological activity or catalytic performance of this compound?

Advanced

Axial vs. equatorial positioning of the amino group alters hydrogen-bonding capacity and steric hindrance. For example, axial amines enhance transition-state stabilization in organocatalysis, while equatorial conformers favor substrate π-π stacking .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizers (e.g., peroxides).

- Follow emergency procedures for amine-related compounds, including skin/eye irrigation and medical consultation for exposure .

What strategies are effective for resolving stereoisomeric mixtures of this compound?

Q. Advanced

- Chiral chromatography using cellulose-based columns .

- Dynamic kinetic resolution via transition-metal catalysts (e.g., Ru-complexes) to enantiomerically enrich the product .

How is this compound utilized in the synthesis of enantiomerically pure β-amino acids?

Advanced

The compound serves as a chiral scaffold for β-amino acid derivatives via Michael additions or reductive amination. For example, Diels-Alder adducts with nitroacrylates yield hydroxylated derivatives with >95% enantiomeric excess .

What are the thermodynamic properties (e.g., heat capacity) of this compound, and how are they measured?

Basic

Heat capacity () is determined via adiabatic calorimetry (306–370 K range, ±3% error). For the hydroxylated analog (CHO), values range from 308–311 J/mol·K .

How does the electronic environment of the ketone group in this compound affect its reactivity in nucleophilic additions?

Advanced

The ketone’s electrophilicity is modulated by conjugation with the adjacent amino group. Computational studies show reduced carbonyl polarization compared to non-aminated analogs, slowing nucleophilic attack but improving regioselectivity in enolate formation .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Q. Advanced

- GC-MS with derivatization (e.g., silylation) enhances volatility for detecting non-polar byproducts.

- NMR relaxation experiments (e.g., ) differentiate low-concentration conformers .

What role does this compound play in the development of PCSK9 inhibitors or other pharmaceuticals?

Advanced

While not directly cited, structurally related bicyclohexyl amines are intermediates in synthesizing PCSK9 inhibitors. The amino-ketone motif may facilitate binding to enzymatic active sites via hydrogen bonding and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.